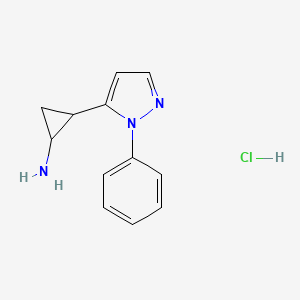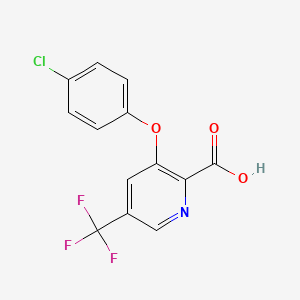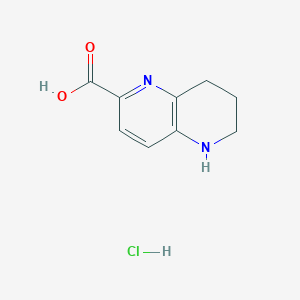
3-(2-Fluoro-3-methylphenoxy)azetidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
PET Imaging and Neuroreceptor Studies
- Synthesis and Binding Properties for PET Imaging : 3-(2-Fluoro-3-methylphenoxy)azetidine derivatives have been synthesized for potential use in positron emission tomography (PET) imaging. One such derivative, F-A-85380, displayed promising properties for imaging central nicotinic acetylcholine receptors (nAChRs) with PET. This compound was synthesized with fluorine-18 and showed selective binding to human alpha4beta2 nAChR subtype without binding to alpha7 nicotinic or 5HT3 receptors. Preliminary PET experiments in baboons showed significant uptake of this radiotracer in the brain, particularly in the nAChR-rich thalamus area (Doll et al., 1999).
Antibacterial Research
- Antibacterial Agents Synthesis : Azetidine derivatives, including those related to 3-(2-Fluoro-3-methylphenoxy)azetidine, have been synthesized for their potential as antibacterial agents. Studies explored the synthesis, properties, and structure-activity relationships of these compounds. Specific stereochemistry at the asymmetric centers was found to be crucial for enhancing in vitro activity and oral efficacy against bacterial infections (Frigola et al., 1995).
Antioxidant Activity
- In-vitro Antioxidant Potential : Schiff bases and azetidines derived from phenyl urea derivatives, including those structurally related to 3-(2-Fluoro-3-methylphenoxy)azetidine, have been synthesized and evaluated for their in-vitro antioxidant potential. Certain synthesized compounds displayed moderate to significant antioxidant effects compared to ascorbic acid, indicating their potential use in medicinal chemistry (Nagavolu et al., 2017).
Fluorocyclization in Organic Synthesis
- Fluorocyclization for Heterocycles Synthesis : An efficient method involving fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines has been developed to prepare 3-functionalized oxetanes and azetidines. This represents a novel strategy for constructing four-membered heterocycles, demonstrating the versatility of fluorocyclization in organic synthesis (Zhang et al., 2021).
Propriétés
IUPAC Name |
3-(2-fluoro-3-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7-3-2-4-9(10(7)11)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGURMWLCBBDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-3-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)
![4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine](/img/structure/B1411709.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]ethanol](/img/structure/B1411710.png)


![2-chloro-N-[(4-fluorophenyl)methyl]-4-methylpentanamide](/img/structure/B1411719.png)



